Cas no 86209-83-8 (1,2,4-Oxadiazole-3-carboxaldehyde)
1,2,4-Oxadiazole-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole-3-carboxaldehyde
- 3-formyl-1,2,4-oxadiazole
- 1,2,4-oxadiazole-3-carbaldehyde
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- Inchi: 1S/C3H2N2O2/c6-1-3-4-2-7-5-3/h1-2H
- InChI Key: QSEMMDRNQSCVEA-UHFFFAOYSA-N
- SMILES: O1C=NC(C=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 75.3
- Topological Polar Surface Area: 56
1,2,4-Oxadiazole-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6935546-1.0g |
1,2,4-oxadiazole-3-carbaldehyde |
86209-83-8 | 1g |
$0.0 | 2023-05-29 |
1,2,4-Oxadiazole-3-carboxaldehyde Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1,2,4-Oxadiazole-3-carboxaldehyde
Introduction to 1,2,4-Oxadiazole-3-carboxaldehyde (CAS No. 86209-83-8)
1,2,4-Oxadiazole-3-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 86209-83-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole family, a class of heterocycles characterized by a three-membered ring containing one oxygen atom and two nitrogen atoms. The presence of a formyl group at the 3-position of the oxadiazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 1,2,4-Oxadiazole-3-carboxaldehyde imparts unique electronic and steric properties that make it a versatile scaffold for drug discovery. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Furthermore, the formyl group can undergo further functionalization, allowing for the creation of diverse derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on oxadiazole derivatives due to their potential applications in treating various diseases. Studies have demonstrated that compounds incorporating the oxadiazole scaffold exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. Among these derivatives, 1,2,4-Oxadiazole-3-carboxaldehyde has emerged as a key intermediate in the development of novel therapeutic agents.
One of the most compelling aspects of 1,2,4-Oxadiazole-3-carboxaldehyde is its role in synthesizing small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in critical biological processes and are considered attractive drug targets. By modifying the structure of 1,2,4-Oxadiazole-3-carboxaldehyde, researchers can generate compounds that selectively disrupt aberrant protein-protein interactions associated with diseases such as cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have facilitated the design of novel oxadiazole derivatives with enhanced potency and selectivity. Molecular docking studies have identified specific binding pockets on target proteins where 1,2,4-Oxadiazole-3-carboxaldehyde derivatives can be optimized to improve binding affinity. These studies have not only provided insights into the structural requirements for effective inhibition but also highlighted the potential of 1,2,4-Oxadiazole-3-carboxaldehyde as a lead compound for further development.
The pharmaceutical industry has recognized the significance of 1,2,4-Oxadiazole-3-carboxaldehyde as a building block for drug discovery programs. Its ability to serve as a precursor for diverse pharmacophores has led to its incorporation into several clinical trials targeting various therapeutic areas. For instance, researchers have explored its utility in developing kinase inhibitors, which are essential for treating cancers driven by abnormal kinase activity. The formyl group in 1,2,4-Oxadiazole-3-carboxaldehyde allows for facile conjugation with other functional groups, enabling the creation of prodrugs or targeted delivery systems.
In addition to its role in oncology research, 1,2,4-Oxadiazole-3-carboxaldehyde has shown promise in addressing infectious diseases. The oxadiazole core is capable of interacting with bacterial enzymes and viral proteases, making it a viable candidate for developing antimicrobial and antiviral agents. Recent studies have highlighted its potential in combating drug-resistant pathogens by inhibiting key metabolic pathways essential for microbial survival.
The synthesis of 1,2,4-Oxadiazole-3-carboxaldehyde involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include condensation reactions between hydrazine derivatives and dicarbonyl compounds under controlled conditions. These reactions often yield high yields and purity levels when optimized using modern catalytic systems. The ability to produce 1,2,4-Oxadiazole-3-carboxaldehyde efficiently is crucial for large-scale pharmaceutical applications where cost-effectiveness and reproducibility are paramount.
The chemical properties of 1,2,4-Oxadiazole-3-carboxaldehyde, such as its solubility and stability under various conditions, make it an ideal candidate for further derivatization. Researchers have exploited these properties to develop novel formulations that enhance bioavailability and therapeutic efficacy. For example,solvent-based systems have been employed to create micellar nanoparticles encapsulating 1,2,4 -Oxadiazole - 3 -carboxaldehyde derivatives,which improve their delivery to target tissues。
As research in medicinal chemistry continues to evolve,the significance of heterocyclic compounds like 1,2,4 -Oxadiazole - 3 -carboxaldehyde(CAS No.86209 - 83 - 8)is expected to grow.Advances in synthetic methodologies coupled with an increasing understanding of their biological activities will likely lead to new therapeutic breakthroughs.The versatility of this compound as an intermediate underscores its value not only in academic research but also in industrial drug development pipelines.
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